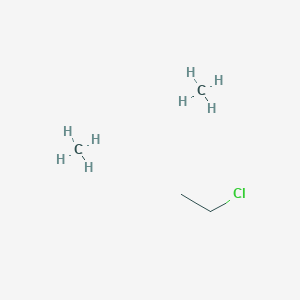
Chloroethane;methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroethane: and methane are two distinct chemical compoundsIt has the chemical formula CH₃CH₂Cl and was once widely used in producing tetraethyllead, a gasoline additive . Methane, on the other hand, is the simplest alkane with the chemical formula CH₄. It is a colorless, odorless gas that occurs abundantly in nature and is a potent greenhouse gas .
Vorbereitungsmethoden
Chloroethane: can be synthesized through several methods:
Reaction of Ethanol and Hydrochloric Acid: This method involves reacting ethanol with hydrochloric acid in the presence of a catalyst such as zinc chloride at temperatures between 100-160°C.
Reaction of Ethylene and Hydrogen Chloride: Ethylene reacts with hydrogen chloride over an aluminum chloride catalyst at temperatures ranging from 130-250°C.
Methane: can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime. This reaction involves decarboxylation, where sodium acetate is heated with soda-lime to produce methane gas .
Analyse Chemischer Reaktionen
Chloroethane: undergoes several types of chemical reactions:
Nucleophilic Substitution: Chloroethane reacts with aqueous alkali to form ethanol.
Addition Reaction: Ethene reacts with hydrogen chloride to form chloroethane.
Methane: is relatively stable but can undergo combustion to form carbon dioxide and water. It can also participate in radical chain reactions, such as chlorination, where methane reacts with chlorine to form chloromethane and hydrogen chloride .
Wissenschaftliche Forschungsanwendungen
Chloroethane: has various applications in scientific research:
Chemistry: Used as an alkylating agent in organic synthesis.
Medicine: Employed as a local anesthetic due to its cooling effect when sprayed on the skin.
Industry: Utilized in the production of ethylcellulose, a thickening agent and binder in paints and cosmetics.
Methane: is crucial in several fields:
Energy: Methane is a primary component of natural gas and is used as a fuel source.
Environmental Science: Research focuses on methane emissions and their impact on global warming.
Agriculture: Methane fermentation processes are used to produce biogas, which can be utilized as a renewable energy source.
Wirkmechanismus
Chloroethane: acts as a local anesthetic by rapidly evaporating and cooling the skin, which numbs the area and reduces pain sensation . The cooling effect is due to the rapid absorption of heat during evaporation.
Methane: primarily acts as a fuel. When combusted, it reacts with oxygen to produce carbon dioxide and water, releasing energy in the process .
Vergleich Mit ähnlichen Verbindungen
Chloroethane: can be compared with other haloalkanes such as:
- 1,1-Dichloroethane
- 1,2-Dichloroethane
- Bromoethane
- Chloromethane
Methane: is similar to other alkanes like:
- Ethane
- Propane
- Butane
Chloroethane is unique due to its use as a local anesthetic and its role in producing ethylcellulose. Methane’s uniqueness lies in its abundance and significance as a fuel source and its impact on the environment as a greenhouse gas.
Eigenschaften
Molekularformel |
C4H13Cl |
|---|---|
Molekulargewicht |
96.60 g/mol |
IUPAC-Name |
chloroethane;methane |
InChI |
InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4 |
InChI-Schlüssel |
LNQQDFUWVBKHQN-UHFFFAOYSA-N |
Kanonische SMILES |
C.C.CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


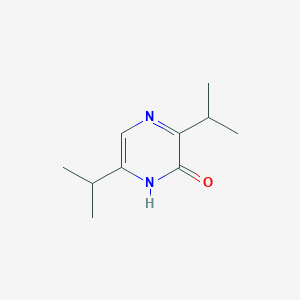
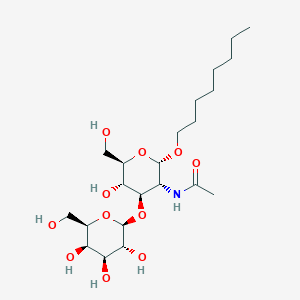
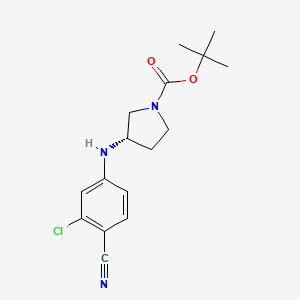

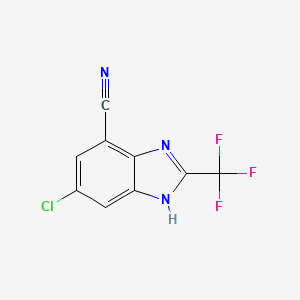
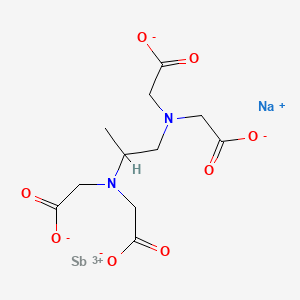
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
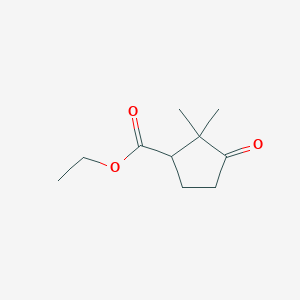
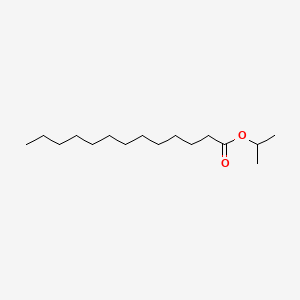
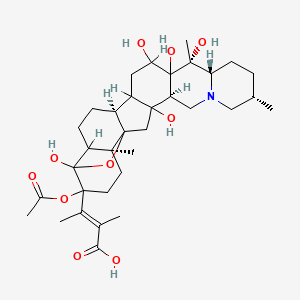
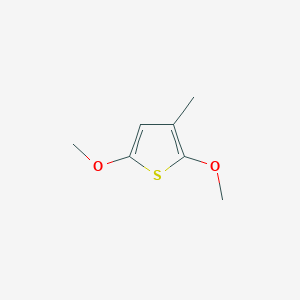
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

